2-(1H-indol-3-yl)cyclohexanaMine
Overview
Description
2-(1H-Indole-3-yl)-cyclohexaneamine is a compound with the CAS Number: 4765-27-9 . It has a molecular weight of 214.31 and its IUPAC name is 2-(1H-indol-3-yl)cyclohexanamine . It is a beige or off-white crystalline powder .
Synthesis Analysis
The synthesis of 2-(1H-indol-3-yl)cyclohexanaMine and its derivatives involves transforming 2-(1H-Indol-3-yl)acetic acid in a catalytic amount of sulfuric acid and ethanol to ethyl 2-(1H-Indol-3-yl)acetate, which is then reacted with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .Molecular Structure Analysis
The InChI code for 2-(1H-indol-3-yl)cyclohexanamine is 1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 .Chemical Reactions Analysis
The reaction scheme of 2-(1H-indol-3-yl)cyclohexanaMine was designed into two pathways. The first pathway involved the reaction of 3 with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid to generate 2-(1H-Indol-3-yl)-N’-[(un)substitutedphenylmethylidene]acetohydrazides. The second pathway involved reacting 3 with acyl halides in a basic aqueous medium (pH 9-10) to afford 2-(1H-Indol-3-yl)-N’-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides .Physical And Chemical Properties Analysis
2-(1H-indol-3-yl)cyclohexanaMine is a beige or off-white crystalline powder . It should be stored at 0-8 C .Safety And Hazards
Future Directions
Further structural modification and optimization of 2-(1H-indol-3-yl)cyclohexanaMine are needed to obtain drug candidates with effective anti-RSV activities in vivo . Additionally, the rapid generation of 2 from highly reactive (1H-indol-3-yl)methyl electrophiles containing good leaving groups can potentially avoid undesired dimerization/oligomerization .
properties
IUPAC Name |
2-(1H-indol-3-yl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGRAFWZLKHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)cyclohexanaMine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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